1-(Formamidomethyl)-1H-benzotriazole

Organic Synthesis Isocyanide Chemistry Heterocyclic Synthons

1-(Formamidomethyl)-1H-benzotriazole (CAS 87022-36-4), also known as N-(1H-benzotriazol-1-ylmethyl)formamide , is a benzotriazole derivative with the molecular formula C₈H₈N₄O and molecular weight 176.18 g/mol. It is characterized by a formamidomethyl group attached to the N1 position of the benzotriazole ring, structurally distinguishing it from the parent 1H-benzotriazole (C₆H₅N₃).

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 87022-36-4
Cat. No. B1334433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Formamidomethyl)-1H-benzotriazole
CAS87022-36-4
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2CNC=O
InChIInChI=1S/C8H8N4O/c13-6-9-5-12-8-4-2-1-3-7(8)10-11-12/h1-4,6H,5H2,(H,9,13)
InChIKeyAUDGAMZNNDGYAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Formamidomethyl)-1H-benzotriazole (CAS 87022-36-4): Core Identification and Baseline Characteristics for Procurement


1-(Formamidomethyl)-1H-benzotriazole (CAS 87022-36-4), also known as N-(1H-benzotriazol-1-ylmethyl)formamide , is a benzotriazole derivative with the molecular formula C₈H₈N₄O and molecular weight 176.18 g/mol . It is characterized by a formamidomethyl group attached to the N1 position of the benzotriazole ring, structurally distinguishing it from the parent 1H-benzotriazole (C₆H₅N₃) [1]. Physically, it presents as a white to light yellow powder or crystalline solid with a reported melting point range of 135–141°C [2]. Its primary reported roles are as a synthetic intermediate for 1-isocyanomethyl azoles and related heterocyclic systems, as well as an acid scavenger and corrosion inhibitor in specific industrial formulations .

Why 1-(Formamidomethyl)-1H-benzotriazole Cannot Be Substituted with Unmodified 1H-Benzotriazole in Key Applications


Procurement decisions involving benzotriazole derivatives must account for the critical functional divergence introduced by the N1-formamidomethyl moiety. Unlike the parent 1H-benzotriazole (BTA), which is broadly deployed as a corrosion inhibitor and UV stabilizer, 1-(Formamidomethyl)-1H-benzotriazole is specifically engineered as a masked isocyanide equivalent (via dehydration to the isocyanomethyl derivative) [1]. Generic substitution with unmodified BTA fails in synthetic routes requiring the benzotriazol-1-ylmethyl isocyanide (BetMIC) synthon, as BTA lacks the formamidomethyl handle necessary for isocyanide generation. Furthermore, in polyester resin manufacturing, the formamidomethyl derivative offers dual acid-scavenging and copper-corrosion inhibition capabilities, whereas BTA primarily functions only as a corrosion inhibitor . Direct interchange would result in synthetic failure (absence of isocyanide precursor) or suboptimal performance in acid-scavenging applications where the N1-substituent modulates both solubility and reactivity profiles.

Quantitative Differentiation Evidence for 1-(Formamidomethyl)-1H-benzotriazole (CAS 87022-36-4) Procurement


Synthetic Utility: Exclusive Precursor to 1-Isocyanomethylbenzotriazole via Dehydration

1-(Formamidomethyl)-1H-benzotriazole serves as the direct and documented precursor for the synthesis of 1-isocyanomethylbenzotriazole (BetMIC), a versatile isocyanomethyl transfer reagent . The conversion proceeds via dehydration of the formamidomethyl group. In a closely related structural analog system, 1-(formamidomethyloxy)benzotriazole was dehydrated with phosphorus oxychloride/triethylamine to yield 1-(isocyanomethyloxy)benzotriazole in 65% yield [1], demonstrating the viability of this transformation pathway from formamidomethyl-substituted benzotriazoles. The resulting isocyanomethyl derivatives participate in Passerini condensations, Ugi-type reactions, and heterocyclizations with imines to form oxazolines and oxazoles [2]. This positions the formamidomethyl compound as a stable, storable precursor that can be activated on-demand to generate the reactive isocyanide species in situ or via a separate synthetic step, a capability absent in unsubstituted 1H-benzotriazole (BTA).

Organic Synthesis Isocyanide Chemistry Heterocyclic Synthons

Industrial Dual-Function: Acid Scavenger and Corrosion Inhibitor in Polyester Resin Manufacture

In the context of polyester resin manufacturing, 1-(Formamidomethyl)-1H-benzotriazole is specified as both an acid scavenger and a corrosion inhibitor . This dual functionality addresses two distinct process requirements: (i) neutralization of acidic byproducts generated during polycondensation or curing, and (ii) protection of copper components in processing equipment from sulfur-induced corrosion . The compound achieves copper corrosion protection through sulfur adsorption and formation of a protective surface layer . The parent compound 1H-benzotriazole (BTA) is a well-established copper corrosion inhibitor but is not documented as an acid scavenger in polyester resin systems [1]. While direct comparative performance metrics (e.g., mg KOH/g scavenging capacity; corrosion rate in mpy) were not identified in the available public literature, the documented bifunctional role provides a clear functional differentiation basis for procurement in polyester manufacturing settings.

Polymer Additives Corrosion Inhibition Acid Scavenging

Purity Specifications: Vendor-Documented >98.0% (HPLC) for Research-Grade Material

For research and synthetic applications, commercially available 1-(Formamidomethyl)-1H-benzotriazole is supplied with documented purity exceeding 98.0% as determined by HPLC analysis [1]. This specification provides procurement personnel with a verifiable quality benchmark that is not inherently met by crude or lower-grade benzotriazole derivatives. Alternative sources may supply the compound at 95% minimum purity or 97% purity , indicating that purity tiering exists across vendors and that specification verification is essential during supplier qualification. The >98.0% (HPLC) grade is particularly relevant for applications requiring high-fidelity stoichiometric control, such as the synthesis of 1-isocyanomethyl azoles where impurities could compromise downstream isocyanide reactivity or lead to side-product formation.

Analytical Chemistry Quality Control Reagent Specification

Procurement-Guided Application Scenarios for 1-(Formamidomethyl)-1H-benzotriazole (CAS 87022-36-4)


Synthesis of 1-Isocyanomethylbenzotriazole (BetMIC) for Multicomponent Reactions

Procure this compound as the stable precursor for generating 1-isocyanomethylbenzotriazole (BetMIC), a versatile isocyanomethyl transfer reagent used in Passerini condensations, Ugi-type reactions, and heterocyclizations to form oxazolines and oxazoles [1]. The formamidomethyl group undergoes dehydration to yield the reactive isocyanide species; in an analogous system, 1-(formamidomethyloxy)benzotriazole was converted to 1-(isocyanomethyloxy)benzotriazole in 65% yield using POCl₃/Et₃N [2]. This application is not accessible using unsubstituted 1H-benzotriazole, which lacks the formamidomethyl handle required for isocyanide generation .

Bifunctional Additive for Polyester Resin Manufacturing

Procure for use as a dual-function additive in polyester resin production, where it serves simultaneously as an acid scavenger and a copper corrosion inhibitor . The compound neutralizes acidic byproducts generated during polycondensation or curing while also protecting copper processing equipment from sulfur-induced corrosion via surface-layer formation . This bifunctional profile distinguishes it from parent 1H-benzotriazole, which is documented only as a corrosion inhibitor in industrial applications [3].

Copper Corrosion Protection in Industrial Fluid Systems

Procure for corrosion inhibition of copper and copper alloys in automotive, construction, and industrial fluid systems . The benzotriazole moiety adsorbs onto copper surfaces to form a protective passive layer that inhibits undesirable surface reactions . The N1-formamidomethyl substitution modulates the compound's adsorption characteristics and solubility profile relative to parent benzotriazole, though direct comparative corrosion inhibition efficiency data (e.g., polarization resistance, inhibition efficiency percentage) were not identified in the available public domain for this specific derivative.

Benzotriazole-Based Synthetic Intermediate for Heterocyclic Chemistry

Procure as a functionalized benzotriazole building block for the synthesis of β-amido ketones, β-ketoesters, ionic liquids, and related organic products [4]. The formamidomethyl group provides a synthetic handle for further derivatization including oxidation, substitution, and dehydration reactions . The benzotriazole moiety serves as a synthetic auxiliary that can be retained or cleaved depending on the desired final product architecture. This application leverages the well-established versatility of benzotriazole intermediates in acylation and thioacylation reactions while incorporating the additional functionality of the N1-substituent [4].

Technical Documentation Hub

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